N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a chemical compound with the molecular formula C9H9N5O It features a tetrazole ring, which is a five-membered ring consisting of four nitrogen atoms and one carbon atom, attached to a phenyl ring that is further connected to an acetamide group
Mechanism of Action
Target of Action
N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a compound that has been found to interact with protein tyrosine phosphatase 1B (PTP1B) . PTP1B is an enzyme that plays a crucial role in cellular signaling pathways, particularly those related to insulin signaling and glucose metabolism .
Mode of Action
The interaction between this compound and its target, PTP1B, results in the inhibition of the enzyme’s activity . This inhibition disrupts the normal function of PTP1B, leading to alterations in the signaling pathways it is involved in .
Biochemical Pathways
The inhibition of PTP1B by this compound affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose metabolism in the body. Disruption of this pathway can lead to changes in glucose homeostasis and potentially contribute to conditions such as diabetes .
Pharmacokinetics
Tetrazole derivatives, in general, are known to exhibit a broad range of biological effects and have been noted for their appreciative pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve alterations in cellular signaling due to the inhibition of PTP1B . These changes can affect various cellular processes, including glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the formation of the tetrazole ring followed by its attachment to the phenylacetamide moiety. One common method involves the reaction of 4-aminobenzonitrile with sodium azide in the presence of a suitable catalyst, such as zinc chloride, to form the tetrazole ring. This intermediate is then reacted with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrazole ring and the phenylacetamide moiety.
Cycloaddition Reactions: The tetrazole ring can participate in [3+2] cycloaddition reactions with alkenes and alkynes to form new heterocyclic compounds.
Common Reagents and Conditions
Sodium Azide: Used in the formation of the tetrazole ring.
Zinc Chloride: Acts as a catalyst in the synthesis.
Acetic Anhydride: Used to introduce the acetamide group.
Major Products
The major products formed from these reactions include various substituted tetrazoles and acetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(1H-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its use in the development of new materials with unique properties, such as high thermal stability and conductivity.
Biological Research: It is used in studies to understand the interaction of tetrazole-containing compounds with biological systems, including their antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5-Mercapto-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide
- N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide
Uniqueness
N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetrazole ring enhances its ability to interact with biological targets, making it a valuable scaffold in drug design. Additionally, its stability and reactivity make it suitable for various industrial applications .
Properties
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c1-7(15)11-8-2-4-9(5-3-8)14-6-10-12-13-14/h2-6H,1H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKMWESSHHRRKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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